Cas no 867-13-0 (Triethyl phosphonoacetate)

Triethyl phosphonoacetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(diethoxyphosphoryl)acetate
- TEPA
- Diethyl ethoxycarbonylmethylphosphonate
- Phosphonoacetic acid triethyl ester
- Triethyl phosphonacetate
- (Ethoxycarbonylmethyl)-diethoxyphosphine oxide
- Triethyl phosphonoacetate
- Acetic acid, 2-(diethoxyphosphinyl)-, ethyl ester
- DIETHYLPHOSPHONOACETIC ACID ETHYL ESTER
- Triethyl Phosphonoac
- AURORA KA-1452
- diethoxyphosphoryl-acetic acid ethyl ester
- Diethyl [(ethoxycarbonyl)methyl]phosphonate
- PHOSPHONOACETIC ACID ETHYL ESTER
- tl465
- TRIETHY
- TRIETHYL PHOSPHONOACEATE
- Triethyl Phosphonoacetate ( Tepp)
- TRIETHYL PHOSPHONOACETATE FOR SYNTHESIS
- TRIETHYLPHOSPONOACETATE
- Trietyl Phosphonoacetate
- (Diethoxyphosphinyl)acetic acid ethyl ester
- NSC 13898
- NSC 16128
- Ethyl Diethylphosphonoacetate
- Ethyl (diethoxyphosphoryl)acetate
- Ethyl (diethylphosphono)acetate
- Triethyl phosphonoethanoate
- Diethyl carboethoxymethylphosphonate
- Acetic acid, (diethoxyphosphinyl)-, ethyl ester
- Ethyl diethoxyphosphoryl acetate
- Diethyl ethoxycarbonylmethanephosphonate
- ETHYL (DIETHOXYPHOSPHINYL)ACETATE
- Diethyl carbethoxymethylphosphonate
- Phosphonoacetic acid, triethyl ester
- Triethylphosphonoacetate
- TL 4
- Acetic acid, (diethoxyphosphinyl)-, ethyl ester (9CI)
- Acetic acid, phosphono-, triethyl ester (6CI, 7CI, 8CI)
- (Diethoxyphosphoryl)acetic acid ethyl ester
- (Ethoxycarbonylmethyl)diethoxyphosphine oxide
- 2-(Diethoxyphosphinyl)acetic acid ethyl ester
- 2-Phosphonoacetic acid triethyl ester
- Carbethoxymethyldiethyl phosphonate
- Diethyl 2-ethoxy-2-oxoethylphosphonate
- Diethyl phosphonoacetic acid ethyl ester
- Ethyl 2-(diethoxylphosphoryl)acetate
- Ethyl 2-(diethoxyphosphinyl)acetate
- Ethyl 2-(diethylphosphono)acetate
- Ethyl α-diethylphosphonoacetate
- JC 224
- Triethyl 2-phosphonoacetate
- Triethyl phosphonoacetate,99%
- EINECS 212-757-6
- ethyl(diethoxyphosphoryl)acetate
- CBDivE_001998
- CAS-867-13-0
- NSC-13898
- phosphonoacetic acid-triethyl ester
- ethyl 2-(diethyl phosphono)acetate
- 2-diethoxyphosphorylacetic acid ethyl ester
- Q-201872
- DTXSID4041573
- TL-465
- Triethyl phosphonoacetate, 98%
- MFCD00009177
- WLN: OPO&O&2&2&1VO2
- Tox21_302053
- AKOS009156982
- 022826171T
- Ethanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester
- TriethylPhosphonoacetate-d2
- NSC16128
- NS00003566
- CS-W009140
- diethylethoxycarbonylmethyl-phosphonate
- ethyl2-(diethoxyphosphoryl)acetate
- NCGC00255680-01
- ethyl 2-(diethoxyphosphoryl)ethanoate
- EN300-52552
- Q7841458
- DB-013131
- ethyl 2-diethoxyphosphorylacetate
- 867-13-0
- NSC-16128
- NSC13898
- ethyl diethylphosphonoactate
- ethyldiethylphosphonoacetate
- BCP24434
- diethoxyphosphorylactic acid ethyl ester
- InChI=1/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H
- Diethyl phosphonoacetic acid, ethyl ester
- Acetic acid, diethylphosphono-, ethyl ester
- D1523
- SCHEMBL16047
- ethyl-2-(diethoxylphosphoryl)acetate
- Triethyl phosphonoacetate, purum, >=97.0% (GC)
- STL477594
- Acetic acid, (diethylphosphono)-, ethyl ester
- UNII-022826171T
- (diethoxyphosphoryl)-acetic acid ethyl ester
- DTXCID2021573
- Ethyl (diethoxy-phosphoryl)-acetate
- HY-Y0677
- F0001-2154
- TL 465
- ethyl diethoxyphosphinylacetate
- (Ethoxycarbonylmethyl)diethoxyphospshine oxide
- STR01192
- EC 212-757-6
- (diethoxy-phosphoryl)-acetic acid ethyl ester
- O,O-Diethyl ethoxycarbonylmethyl phosphonate
- Acetic acid, triethyl ester
- Ethyl (diethoxyphosphoryl)acetate #
- CHEMBL3185304
- Acetic acid, phosphono-, triethyl ester
- triethyl phosphono acetate
- Triethylophosphonoacetate
- ethyl(diethoxyphosphinyl)acetate
- Ethyl-2-(diethoxyphosphoryl)acetate
- ethyl diethoxyphosphorylacetate
-
- MDL: MFCD00009177
- Inchi: 1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3
- InChI Key: GGUBFICZYGKNTD-UHFFFAOYSA-N
- SMILES: O=C(CP(OCC)(OCC)=O)OCC
- BRN: 1343714
Computed Properties
- Exact Mass: 224.08100
- Monoisotopic Mass: 224.081
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 8
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Surface Charge: 0
- Topological Polar Surface Area: 61.8
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.13 g/mL at 25 °C(lit.)
- Melting Point: -24°C
- Boiling Point: 145°C/9mmHg(lit.)
- Flash Point: Fahrenheit: 221 ° f
Celsius: 105 ° c - Refractive Index: n20/D 1.431(lit.)
n20/D 1.432 - Water Partition Coefficient: Slightly miscible with water.
- PSA: 71.64000
- LogP: 1.81560
- Solubility: Not determined
Triethyl phosphonoacetate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:None
- Hazard Statement: H411
- Warning Statement: P273
- Hazardous Material transportation number:UN 3082 9/PG 3
- WGK Germany:3
- Hazard Category Code: 51/53
- Safety Instruction: S61-S37/39-S26
- RTECS:AG9800000
-
Hazardous Material Identification:
- TSCA:Yes
- PackingGroup:III
- HazardClass:9
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38; R51/53
Triethyl phosphonoacetate Customs Data
- HS CODE:2931901990
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Triethyl phosphonoacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012829-2.5kg |
Triethyl phosphonoacetate |
867-13-0 | 98% | 2.5kg |
¥557 | 2024-05-21 | |
TRC | T777000-100g |
Triethyl Phosphonoacetate |
867-13-0 | 100g |
$92.00 | 2023-05-17 | ||
ChemScence | CS-W009140-100g |
Carbethoxymethyldiethyl phosphonate |
867-13-0 | 99.96% | 100g |
$29.0 | 2022-04-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14120-100g |
Triethyl phosphonoacetate, 98+% |
867-13-0 | 98+% | 100g |
¥495.00 | 2023-02-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14120-500g |
Triethyl phosphonoacetate, 98+% |
867-13-0 | 98+% | 500g |
¥1941.00 | 2023-02-09 | |
Apollo Scientific | OR10710-100g |
Diethyl [(ethoxycarbonyl)methyl]phosphonate |
867-13-0 | 100g |
£20.00 | 2025-02-19 | ||
Enamine | EN300-52552-5.0g |
ethyl 2-(diethyl phosphono)acetate |
867-13-0 | 93% | 5g |
$29.0 | 2023-05-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107132-1kg |
Triethyl phosphonoacetate |
867-13-0 | 98% | 1kg |
¥246.90 | 2023-09-01 | |
MedChemExpress | HY-Y0677-25g |
Triethyl phosphonoacetate |
867-13-0 | 99.82% | 25g |
¥100 | 2024-07-19 | |
TRC | T777000-50g |
Triethyl Phosphonoacetate |
867-13-0 | 50g |
$69.00 | 2023-05-17 |
Triethyl phosphonoacetate Production Method
Synthetic Routes 1
Synthetic Routes 2
1.2 -
Synthetic Routes 3
2.1 30 min, 120 °C
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
1.2 Reagents: N-methylmorpholine N-oxide , Osmium tetroxide Solvents: Water ; overnight, 0 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water
1.5 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Lithium chloride
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
1.2 Reagents: Phosphorus pentachloride ; 16 h, 80 °C
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
1.2 Reagents: Phosphorus oxychloride Solvents: Chloroform ; 0 °C; 1 h, 25 °C; 3 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Sodium bicarbonate ; basified
2.1 Solvents: Triethyl phosphite ; 5 h, 150 °C
Synthetic Routes 19
Synthetic Routes 20
Synthetic Routes 21
Synthetic Routes 22
Synthetic Routes 23
Synthetic Routes 24
Synthetic Routes 25
Synthetic Routes 26
Synthetic Routes 27
Triethyl phosphonoacetate Raw materials
- Diethyl Phosphite
- Ethyl bromoacetate
- Ethyl 2-bromo-2-(diethoxyphosphoryl)acetate
- Ethyl dichlorophosphite
- Diethyl chlorophosphite
- (2R,4S,6R)-2-[(1S)-2-(2-Benzothiazolylsulfonyl)-1-methylethyl]-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]tetrahydro-2H-pyran-4-acetaldehyde
- 2-[[(2S)-2-[(2R,4R,6R)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-4-(2-propen-1-yl)-2H-pyran-2-yl]propyl]sulfonyl]benzothiazole
- Triethyl phosphate
- Diethyl methylphosphonate
- ethyl 2-chloroacetate
- Diethyl P-(2-chloroethynyl)phosphonate
- Ethyl Methyl Oxalate
- 2-(Diethoxyphosphoryl)acetic acid
- Ethyl 2,2-dibromodiethylphosphonoacetate
- Diethyl (2,2-diethoxyethenyl)phosphonate
- (1S,2S,3R,4E,6E,8E)-1-[(2S,3E)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-methyl-2-[[tris(1-methylethyl)silyl]oxy]-3-penten-1-yl]-3-methoxy-2,4,8-trimethyl-9-(2-methyl-4-oxazolyl)-4,6,8-nonatrien-1-yl 2-(diethoxyphosphinyl)acetate
Triethyl phosphonoacetate Preparation Products
Triethyl phosphonoacetate Suppliers
Triethyl phosphonoacetate Related Literature
-
Lucía Guillade,Adán B. González-Pérez,ángel R. de Lera Org. Biomol. Chem. 2017 15 7430
-
Ziyun Yuan,Xiaojun Hu,Hao Zhang,Lin Liu,Peng Chen,Min He,Xingang Xie,Xiaolei Wang,Xuegong She Chem. Commun. 2018 54 912
-
Jiaxi Xu New J. Chem. 2023 47 5441
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Dongdong Li,Yuping Zhang RSC Adv. 2014 4 44229
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5. A new synthesis of α-methylene lactonesToru Minami,Kazunari Hirakawa,Shinichiro Koyanagi,Seigo Nakamura,Masahiko Yamaguchi J. Chem. Soc. Perkin Trans. 1 1990 2385
Additional information on Triethyl phosphonoacetate
Triethyl phosphonoacetate (CAS No. 867-13-0): A Versatile Intermediate in Modern Chemical Synthesis
Triethyl phosphonoacetate, with the chemical formula C6H11O4P, is a significant compound in the realm of organic synthesis and pharmaceutical development. Its CAS number, CAS No. 867-13-0, uniquely identifies it within the vast database of chemical substances, underscoring its importance in both academic research and industrial applications. This compound, characterized by its phosphonoacetic acid ester derivative structure, has garnered attention for its role as a versatile intermediate in the synthesis of various pharmacologically active molecules.
The utility of Triethyl phosphonoacetate stems from its unique reactivity, which allows it to participate in a multitude of chemical transformations. These include nucleophilic substitutions, condensations, and reductions, making it a valuable building block in the construction of complex molecular architectures. In particular, its incorporation into heterocyclic frameworks has been explored extensively, leading to the development of novel compounds with potential therapeutic benefits.
Recent advancements in synthetic methodologies have highlighted the importance of phosphonoacetic acid derivatives in drug discovery. The ability to introduce this moiety into drug candidates can enhance their metabolic stability, bioavailability, and overall pharmacological profile. For instance, studies have demonstrated that compounds containing the phosphono group exhibit improved binding affinity to biological targets, making them promising candidates for further development.
In the context of medicinal chemistry, Triethyl phosphonoacetate has been employed in the synthesis of kinase inhibitors, which are critical in treating various forms of cancer and inflammatory diseases. The phosphono group's ability to mimic carboxylic acid functionalities while offering additional electronic properties makes it an attractive feature for designing potent and selective inhibitors. Moreover, recent research has shown that derivatives of this compound can be used to develop antiviral agents, further expanding its scope of application.
The industrial significance of CAS No. 867-13-0 cannot be overstated. Its synthesis typically involves the reaction of phosphorus trichloride with ethyl acetoacetate under controlled conditions, yielding Triethyl phosphonoacetate as a key intermediate. This process is optimized for high yield and purity, ensuring that downstream applications are not compromised by impurities or byproducts. The compound's stability under various storage conditions also enhances its practicality for industrial-scale production.
The environmental impact of using Triethyl phosphonoacetate as an intermediate has also been a point of interest. Modern synthetic routes have been developed to minimize waste and reduce the use of hazardous reagents, aligning with global efforts to promote sustainable chemistry. These green chemistry principles not only make the production process more environmentally friendly but also economically viable by reducing costs associated with waste disposal and resource consumption.
The future prospects for Triethyl phosphonoacetate are promising, with ongoing research exploring new applications and synthetic strategies. Innovations in catalysis and flow chemistry are expected to further enhance its utility, allowing for more efficient and scalable production methods. Additionally, computational modeling and artificial intelligence are being leveraged to predict novel derivatives with enhanced properties, accelerating the drug discovery process.
In conclusion, Triethyl phosphonoacetate (CAS No. 867-13-0) is a cornerstone compound in modern chemical synthesis, with far-reaching implications in pharmaceuticals and materials science. Its unique structural features and reactivity make it indispensable for constructing complex molecules with potential therapeutic benefits. As research continues to uncover new applications and refine synthetic methodologies, this compound will undoubtedly remain at the forefront of scientific innovation.
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